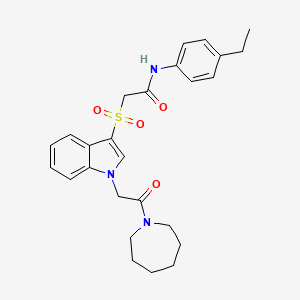

![molecular formula C20H23N3O3S2 B2379382 Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-11-7](/img/structure/B2379382.png)

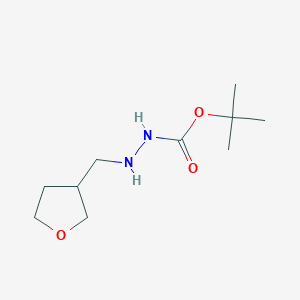

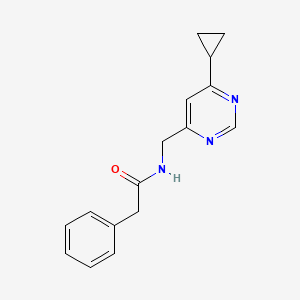

Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to studies on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of various techniques and materials, including MeONa and BuOH .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Approaches : The compound has been synthesized through various methods, including reactions under microwave and ultrasound irradiation. These approaches offer high yields and are environmentally friendly as they do not require solvents. Such methodologies are critical in the synthesis of complex organic compounds (Quiroga et al., 2016).

Structural Modifications : Research on structural modifications of related compounds has led to the development of different heterocyclic systems. Such modifications are pivotal in understanding the chemical properties and potential applications of these compounds (Youssef et al., 2011).

Supramolecular Aggregation : Investigations into the supramolecular aggregation of similar thiazolo[3, 2-a]pyrimidines reveal insights into their conformational features. These studies are important for understanding the intermolecular interactions and molecular geometry, which can influence the compound's applications (Nagarajaiah & Begum, 2014).

Chemical Properties and Reactions

Chemical Reactions and Derivatives : The compound and its derivatives undergo various chemical reactions, leading to the formation of different fused polyheterocyclic systems. Such reactions are crucial for the development of new materials and pharmaceuticals (Ahmed, 2002).

Synthesis of Related Compounds : The synthesis of related pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and their derivatives illustrates the versatility and potential for creating a wide range of compounds with varied properties (Bakhite et al., 2005).

Antioxidant Properties : Studies on the antioxidant properties of similar compounds indicate potential applications in areas where oxidative stress plays a role, such as in the prevention of certain diseases (Quiroga et al., 2016).

Biological Activities : Investigations into the biological activities of these compounds, especially their interactions with various microorganisms, suggest potential applications in antimicrobial therapies (Ghashang et al., 2013).

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name |

prop-2-enyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-5-8-26-19(25)13-12(4)21-17-15(14(13)16-11(3)7-10-27-16)18(24)23-20(22-17)28-9-6-2/h5,7,10,14H,1,6,8-9H2,2-4H3,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPSMXSJPMJDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=C(C=CS3)C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)

![N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide](/img/structure/B2379314.png)

![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)